![molecular formula C15H13N5O3S B413818 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE CAS No. 311327-67-0](/img/structure/B413818.png)
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a tetrazole ring, a phenyl group, and a methoxy-nitrophenyl group connected via a sulfanyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps. One common method starts with the nitration of 4-methoxybenzyl chloride to form 4-methoxy-3-nitrobenzyl chloride. This intermediate is then reacted with sodium sulfide to introduce the sulfanyl group, resulting in 4-methoxy-3-nitrobenzyl sulfide. The final step involves the cyclization of this intermediate with phenyl azide under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and sulfanyl groups can influence its reactivity and binding affinity to these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-1,2,4-triazole
- 5-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole
Uniqueness
5-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is unique due to the presence of the tetrazole ring, which imparts specific chemical properties and reactivity. The combination of the methoxy-nitrophenyl group and the sulfanyl bridge further distinguishes it from other similar compounds.
Propiedades
Número CAS |
311327-67-0 |
|---|---|
Fórmula molecular |
C15H13N5O3S |
Peso molecular |
343.4g/mol |
Nombre IUPAC |
5-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C15H13N5O3S/c1-23-14-8-7-11(9-13(14)20(21)22)10-24-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clave InChI |
LTNGQDBHUWJKCW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


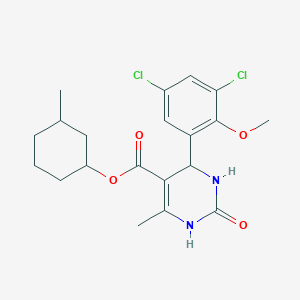
![4-[2-(1,3-Benzodioxol-5-ylcarbonyl)carbohydrazonoyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B413736.png)
![4-tert-butyl-N-{7-[(4-tert-butylbenzoyl)amino]-5,5-dioxidodibenzo[b,d]thien-3-yl}benzamide](/img/structure/B413737.png)
![2-{[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B413741.png)
![5-nitro-2-(2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B413744.png)
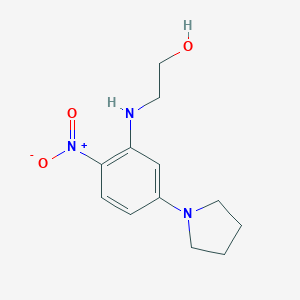
![6-(3-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B413747.png)
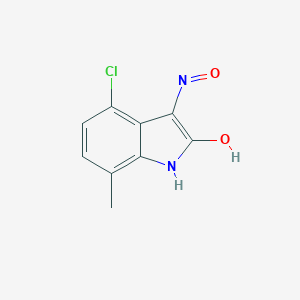
![4-[(3-bromobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B413752.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N-(3,4-dichlorobenzylidene)amine](/img/structure/B413753.png)
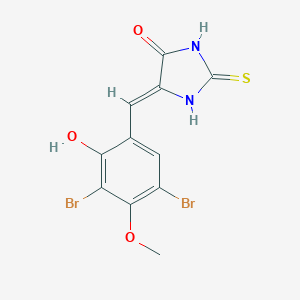
![6-[(6-bromo-3-ethoxy-2-hydroxybenzylidene)amino]-2H-chromen-2-one](/img/structure/B413755.png)
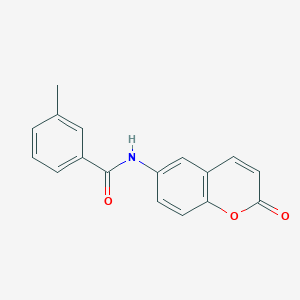
![5-Chloro-2-{3-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]-4-methylphenyl}-1,3-benzoxazole](/img/structure/B413758.png)
